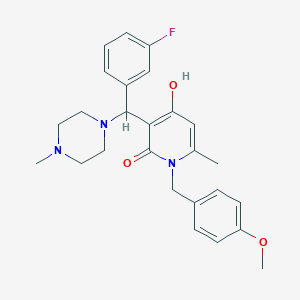

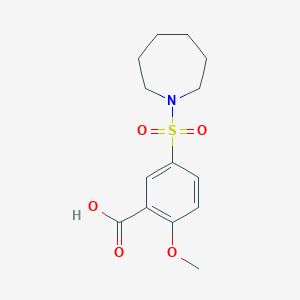

![molecular formula C21H22ClN5O4 B3009486 ethyl 2-(3-(4-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 919012-33-2](/img/structure/B3009486.png)

ethyl 2-(3-(4-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound ethyl 2-(3-(4-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a complex organic molecule that appears to be related to various synthesized heterocyclic compounds. These compounds are of interest due to their potential biological activities, such as antimicrobial and antioxidant properties, and their use in the synthesis of novel organic molecules.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized using a Knoevenagel condensation reaction, which is a method for forming carbon-carbon double bonds . Another related compound was synthesized via a cyclocondensation reaction, which typically involves the formation of a ring system by reacting a bifunctional compound with itself or with another bifunctional compound . Additionally, the aza-Wittig reaction was used to synthesize a compound with an imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system, which is a reaction that forms nitrogen-containing heterocycles . Moreover, a one-pot multicomponent reaction was employed to synthesize ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates, demonstrating the versatility of synthetic methods in creating complex molecules .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectroscopic techniques and confirmed by X-ray diffraction studies. For example, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate adopts a Z conformation about the C=C bond and crystallizes in the monoclinic crystal system . The imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system of another synthesized compound is essentially planar, with the phenyl ring twisted at a significant dihedral angle, indicating a complex three-dimensional structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their potential biological activities. The Knoevenagel condensation and cyclocondensation reactions are key steps in forming the core structures of these molecules . The aza-Wittig reaction and the one-pot multicomponent reaction demonstrate the ability to introduce nitrogen atoms and sulfur-containing groups into the molecules, which can significantly affect their reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds exhibit interesting properties. The crystal packing of one compound is stabilized by weak intermolecular C—H⋯O interactions, which can influence its solubility and stability . The antimicrobial and antioxidant susceptibilities of these compounds suggest potential applications in pharmaceuticals and as functional materials .

Applications De Recherche Scientifique

Affinity to Human A3 Adenosine Receptors

Research has demonstrated that certain ethyl group substitutions in imidazo[2,1-i]purin-5-ones significantly increase their affinity for human A3 adenosine receptors (ARs). This finding is particularly relevant in the context of studying the interactions and potential therapeutic applications involving A3 ARs (Ozola et al., 2003).

Synthesis and Biological Activity

A study on the synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole, including ethyl 2-(1H-imidazol-1-yl)acetate, reveals insights into their antibacterial activity. This research contributes to understanding the broader chemical properties and potential applications of imidazole derivatives (Al-badrany et al., 2019).

Antiviral and Cytostatic Properties

Investigations into tricyclic etheno analogs of potent antivirals and cytostatics have led to the synthesis of compounds with modest activity against specific viruses. The research includes studying compounds related to ethyl 2-(1H-imidazol-1-yl)acetate for their biological activity, offering insights into their potential therapeutic applications (Hořejší et al., 2006).

Affinity and Selectivity at Human Adenosine Receptors

A series of derivatives have been synthesized and evaluated for their affinities at human adenosine receptors, showcasing the potential of these compounds in medicinal chemistry. This research underscores the importance of understanding the selectivity and affinity profiles of compounds similar to ethyl 2-(1H-imidazol-1-yl)acetate (Baraldi et al., 2011).

Antibacterial Properties of Imidazole Derivatives

A study focusing on the synthesis and characterization of imidazole derivatives, including reactions involving ethyl chloroacetate, has contributed to the understanding of their antibacterial properties. This research is significant for exploring the potential applications of imidazole derivatives in addressing bacterial infections (Ali, 2018).

Mécanisme D'action

Target of Action

The compound contains abenzene ring , which is known to undergo electrophilic aromatic substitution . This suggests that the compound might interact with biological targets that have electrophilic sites.

Mode of Action

The compound likely interacts with its targets through electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Given the compound’s structure and potential mode of action, it might influence pathways involvingaromatic compounds or those susceptible to electrophilic aromatic substitution .

Result of Action

The compound’s potential to undergoelectrophilic aromatic substitution suggests that it might modify aromatic compounds within cells, potentially altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the rate of electrophilic aromatic substitution can be influenced by the pH of the environment .

Propriétés

IUPAC Name |

ethyl 2-[2-[(4-chlorophenyl)methyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O4/c1-5-31-16(28)11-25-12(2)13(3)27-17-18(23-20(25)27)24(4)21(30)26(19(17)29)10-14-6-8-15(22)9-7-14/h6-9H,5,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLVVJBUIBKGFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

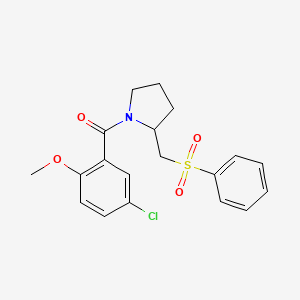

![2-([1,1'-biphenyl]-4-yl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3009403.png)

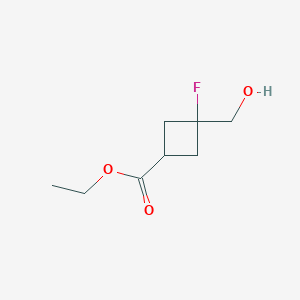

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3009405.png)

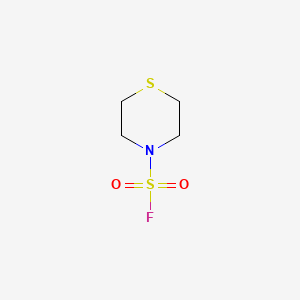

![(E)-3-phenyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B3009407.png)

![3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3009412.png)

![4-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B3009415.png)

![1-[4-[(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009421.png)

![N-[6-[(2-Methylphenyl)methylsulfanyl]pyrimidin-4-yl]prop-2-enamide](/img/structure/B3009423.png)

![1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3009424.png)